molecular formula C14H18F3N3O4S B1682563 TUPS

TUPS

Cat. No.: B1682563
M. Wt: 381.37 g/mol
InChI Key: YORLNOBDSZJFQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TUPS typically involves the reaction of 1,3,4-thiadiazole derivatives with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and the use of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities. Solvent recovery and recycling systems are also employed to reduce waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

TUPS undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

TUPS has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

    Biology: Employed in studies involving enzyme inhibition, particularly epoxide hydrolase and cytochrome P450 enzymes.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its enzyme inhibition properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

TUPS exerts its effects primarily through the inhibition of epoxide hydrolase and cytochrome P450 enzymes. By binding to the active sites of these enzymes, this compound prevents the metabolism of various substrates, leading to altered physiological responses. This inhibition can affect pathways involved in inflammation, oxidative stress, and lipid metabolism, making this compound a valuable tool in studying these processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Trifluoromethylphenyl ureas: Compounds with this functional group also show enzyme inhibition properties.

Uniqueness of TUPS

This compound is unique due to its dual inhibition of both epoxide hydrolase and cytochrome P450 enzymes, which is not commonly observed in other similar compounds. This dual activity makes it particularly valuable in research focused on cardiovascular diseases and metabolic disorders.

Properties

Molecular Formula

C14H18F3N3O4S

Molecular Weight

381.37 g/mol

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21)

InChI Key

YORLNOBDSZJFQQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TUPS

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 42 (152 mg, 0.5 mmol) was reacted with methanesulfonyl chloride by Method E. Recrystallization from EtOAc:acetone afforded compound 55 (160 mg, 84%) as a white solid: Mp 233-234° C. 1H NMR (500 MHz, DMSO-d6) δ 8.57 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.6 Hz, 2H), 6.29 (d, J=7.5 Hz, 1H), 3.64-3.55 (m, 1H), 3.47 (d, J=12.2 Hz, 2H), 2.91-2.84 (m, 5H), 1.94-1.88 (m, 2H), 1.50-1.40 (m, 2H). Purity 98%. HRMS calculated for C14H18F3N3O4S−H+ 380.0892. found (ESI(−), [M−H]) 380.0931.
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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